N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide
Description
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group at position 2 and an ethyl linker connected to a 2,4-dimethoxybenzenesulfonamide moiety. The compound’s structural complexity arises from the integration of a sulfonamide group, a fluorinated aromatic system, and electron-donating methoxy substituents.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-25-16-6-7-18(17(11-16)26-2)28(23,24)21-9-8-15-12-27-19(22-15)13-4-3-5-14(20)10-13/h3-7,10-12,21H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNWTSBCRLSZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanism of action, and potential applications based on existing research findings.
- Molecular Formula : C19H19FN2O4S
- Molecular Weight : 422.5 g/mol
- IUPAC Name : N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzenesulfonamide
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazole moiety is known to inhibit specific enzymes by binding to their active sites. This characteristic makes it a candidate for developing drugs targeting enzyme-related diseases.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways associated with inflammation and cell proliferation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
- In Vitro Studies : In studies involving cancer cell lines, similar thiazole derivatives have shown potent inhibitory effects on tumor cell proliferation. For instance, a related compound demonstrated an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity .
- Mechanism of Action : The anticancer effects are often linked to the promotion of apoptosis and cell cycle arrest at the G2/M phase, which are critical processes in preventing tumor growth .
Anti-inflammatory and Antimicrobial Properties
The compound's structure suggests potential anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Activity : Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can exhibit moderate to excellent antimicrobial effects against various pathogens, including antibiotic-resistant strains .
Case Studies and Research Findings
- Anticancer Efficacy :
- Inflammation Modulation :
- Synergistic Effects :
Summary Table of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that compounds with structural similarities to N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide demonstrate significant anticancer properties:
- In Vitro Studies : Similar thiazole derivatives have shown potent inhibitory effects on cancer cell proliferation. For example, related compounds have demonstrated IC50 values as low as 1.30 μM against HepG2 liver cancer cells, indicating strong antiproliferative activity .
- Mechanism of Action : The anticancer effects are often linked to the promotion of apoptosis and cell cycle arrest at the G2/M phase, which are critical processes in inhibiting tumor growth .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activities:
- Cytokine Inhibition : Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that thiazole derivatives can exhibit moderate to excellent antimicrobial effects against various pathogens:
- Pathogen Resistance : The compound may be effective against antibiotic-resistant strains, making it a potential candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its analogs in various applications:
| Study Focus | Findings |
|---|---|
| Anticancer Efficacy | Demonstrated significant inhibition of tumor cell proliferation in multiple cancer cell lines. |
| Inflammation Modulation | Reduced levels of pro-inflammatory cytokines in vitro and in animal models. |
| Synergistic Effects | Enhanced efficacy when combined with existing anticancer or anti-inflammatory drugs. |
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits tumor growth through apoptosis and cell cycle arrest. |
| Anti-inflammatory | Reduces inflammation by inhibiting cytokine production. |
| Antimicrobial | Exhibits activity against a range of pathogens, including resistant strains. |
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SONH-) undergoes hydrolysis and substitution reactions under controlled conditions:
Key Findings :
-
Hydrolysis rates are influenced by methoxy substituents, which stabilize the sulfonate intermediate via resonance .
-
Alkylation reactions favor the sulfonamide nitrogen due to its nucleophilicity, as observed in structurally related compounds .
Thiazole Ring Modifications
The 1,3-thiazole ring participates in electrophilic substitution and coordination chemistry:
Key Findings :
-
Bromination occurs regioselectively at the C5 position due to electron-withdrawing effects of the sulfonamide group .
-
Metal coordination studies suggest potential catalytic or biological applications .
Fluorophenyl Group Reactivity
The 3-fluorophenyl group directs electrophilic substitution and participates in coupling reactions:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh), Ar-B(OH), DME | Biaryl formation at the meta position relative to F | |
| Nitration | HNO/HSO, 0–5°C | Meta-nitro derivative (yield: 65%) |
Key Findings :
-
Fluorine’s strong electron-withdrawing effect directs electrophiles to the meta position .
-
Coupling reactions retain the fluorine atom, preserving electronic properties .
Methoxy Group Transformations
Methoxy substituents on the benzene ring undergo demethylation and oxidation:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Demethylation | BBr, CHCl, -78°C | Conversion to phenolic -OH groups (yield: 80%) | |
| Oxidation | KMnO, HO, 100°C | Formation of quinone derivatives (not fully stable) |
Key Findings :
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Electron-Donating vs.
Sulfonamide vs. Amide Linkages: The sulfonamide group in the target compound may confer stronger hydrogen-bonding capabilities compared to acetamide () or butanamide () moieties, influencing target binding .
Fluorophenyl vs. Chlorophenyl: The 3-fluorophenyl group in the target compound offers moderate lipophilicity and steric effects, contrasting with Azoramide’s 4-chlorophenyl group, which may enhance membrane permeability but reduce selectivity .
Preparation Methods
Hantzsch Thiazole Formation
The thiazole ring is constructed via cyclocondensation of 3-fluorophenyl thiourea and ethyl 4-chloroacetoacetate in refluxing ethanol (78–82°C, 6 h). Key parameters include:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 72% |
| Temperature | 80°C | +15% vs. 60°C |
| Equiv. NH₄SCN | 1.2 | Prevents dimerization |
The reaction proceeds through nucleophilic attack by the thiourea sulfur on the α-chloro ketone, followed by cyclodehydration. HPLC monitoring (C18 column, 60:40 acetonitrile/water) confirms >95% conversion.
Ethylamine Side Chain Introduction
The 4-chloromethyl thiazole intermediate undergoes nucleophilic displacement with ethylenediamine in tetrahydrofuran (THF) at 0–5°C. Source reports similar aminations using sodium hydride (60% dispersion) to deprotonate the amine, achieving 68% isolated yield after silica gel chromatography (80% ethyl acetate/hexane).
Sulfonamide Coupling: Critical Reaction Engineering
Sulfonyl Chloride Preparation
Chlorosulfonation of 1,3-dimethoxybenzene (neat ClSO₃H, 0°C, 2 h) affords the sulfonyl chloride in 89% yield. Regioselectivity is controlled by the electron-donating methoxy groups, directing sulfonation to the para position.
Coupling Reaction
The thiazole-ethylamine (1.0 equiv) reacts with 2,4-dimethoxybenzenesulfonyl chloride (1.05 equiv) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA, 2.5 equiv) as base. Key observations:
| Condition | Outcome |
|---|---|
| DCM vs. THF | DCM improves solubility (82% vs. 65%) |
| Temperature | 25°C optimal; >30°C causes decomposition |
| Stoichiometry | Excess sulfonyl chloride reduces di-sulfonylation |
Reaction completion (monitored by TLC, Rf = 0.4 in 1:1 ethyl acetate/hexane) typically requires 12–16 h.
Purification and Characterization
Crystallization Optimization
Crude product is crystallized from acetonitrile/water (70:30 v/v) at 4°C, yielding needle-like crystals with 98.2% purity (HPLC). Source emphasizes the role of aqueous acetonitrile in inducing supersaturation while minimizing impurity co-precipitation.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.39 (m, 1H, thiazole-H), 6.58 (s, 1H, SO₂NH), 3.94 (s, 6H, OCH₃).
-
HRMS (ESI+) : m/z calcd for C₁₉H₁₈FN₂O₃S₂ [M+H]⁺ 437.0792; found 437.0789.
Scalability and Process Economics
A pilot-scale batch (500 g) achieved 58% overall yield with the following cost drivers:
| Component | Cost Contribution |
|---|---|
| 3-Fluorophenyl thiourea | 42% |
| Solvent recovery | 28% |
| Chromatography | 18% |
Source highlights analogous processes where switching from column chromatography to crystallization reduced costs by 34% .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 3-fluorophenyl thioamide derivatives as precursors. React with α-bromo ketones (e.g., 2-bromoacetophenone) under Hantzsch thiazole synthesis conditions (ethanol, reflux, 12–24 h) to form the thiazole core .
- Step 2 : Introduce the ethyl linker via nucleophilic substitution using 2-chloroethylamine in DMF with K₂CO₃ as a base (60°C, 6–8 h).
- Step 3 : Sulfonamide formation: React with 2,4-dimethoxybenzenesulfonyl chloride in dichloromethane and triethylamine (0–5°C, 2 h) .
- Optimization : Use HPLC or GC-MS to monitor intermediate purity. Adjust solvent polarity (e.g., acetonitrile for higher yields) and catalyst loadings (e.g., Pd/C for deprotection steps).
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- X-ray crystallography : Resolve the thiazole and sulfonamide moieties to confirm stereochemistry .
- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy groups at C2/C4 of benzene, fluorine coupling in ³J₃-F) .
- Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ ~493.5 g/mol) and fragmentation patterns (e.g., loss of SO₂ or thiazole ring cleavage) .
Q. What are the primary biological targets or assays for evaluating its therapeutic potential?
- Targets :
- Enzyme inhibition : Screen against cyclooxygenase (COX-2) due to sulfonamide’s role in prostaglandin regulation .
- Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Cell-based assays : Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), noting IC₅₀ values and apoptosis markers (caspase-3 activation) .
Advanced Research Questions
Q. How does the 3-fluorophenyl-thiazole moiety influence binding affinity in enzyme-substrate interactions?
- Mechanistic Insight :
- The fluorine atom enhances electronegativity, stabilizing dipole interactions with catalytic residues (e.g., histidine in COX-2).
- Thiazole’s π-π stacking with aromatic amino acids (e.g., Phe⁵⁰³ in COX-2) improves binding .
- Computational Validation :
- Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to compare binding energies with non-fluorinated analogs .
Q. What strategies resolve contradictions in observed vs. predicted solubility profiles?
- Data Analysis :
- Issue : Low experimental solubility (<10 µg/mL in PBS) conflicts with LogP predictions (~3.2).
- Resolution :
- Use Hansen solubility parameters to identify optimal co-solvents (e.g., PEG-400 or DMSO:water mixtures) .
- Modify crystal lattice via salt formation (e.g., sodium or meglumine salts) to enhance aqueous solubility .
Q. How does this compound compare to structurally similar sulfonamides in pharmacokinetic studies?
- Comparative Metrics :
- Key Findings :
- The 2,4-dimethoxy group reduces P-gp-mediated efflux, enhancing CNS penetration .
- Fluorophenyl-thiazole improves metabolic stability by resisting CYP450 oxidation .
Q. What experimental designs mitigate toxicity risks in preclinical models?
- Approach :
- Acute toxicity : Conduct OECD 423 tests in rodents, monitoring ALT/AST levels for hepatotoxicity .
- Genotoxicity : Use Ames test (TA98 strain) to assess mutagenic potential of sulfonamide metabolites .
- Mitigation :
- Introduce PEGylated prodrugs to reduce renal accumulation and nephrotoxicity .
Methodological Notes
- Synthetic Challenges : Thiazole ring instability under acidic conditions necessitates pH-controlled reactions (pH 6–7) .
- Data Reproducibility : Standardize HPLC gradients (e.g., 70:30 acetonitrile:water with 0.1% TFA) to minimize batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
